molecular formula C2H4ClNaO3S B7822905 sodium;2-chloroethanesulfonate

sodium;2-chloroethanesulfonate

Cat. No.: B7822905
M. Wt: 166.56 g/mol
InChI Key: BVIXLMYIFZGRBH-UHFFFAOYSA-M
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Description

Overview of the Chemical Structure and Functional Groups

Sodium 2-chloroethanesulfonate, with the chemical formula C₂H₄ClNaO₃S, is the sodium salt of 2-chloroethanesulfonic acid. chemspider.comcymitquimica.com The structure consists of a two-carbon ethane (B1197151) backbone. A chlorine atom is attached to one carbon, while a sulfonate group (SO₃⁻) is attached to the other, with a sodium ion (Na⁺) acting as the counterion. nih.govsigmaaldrich.com The compound is typically available as a white, crystalline powder, often in its monohydrate form (C₂H₄ClNaO₃S·H₂O). biosynth.comthermofisher.comscbt.com

The key functional groups are the terminal chloro group (-Cl) and the sulfonate group (-SO₃Na). wikipedia.org The chloro group is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic substitution reactions. myskinrecipes.comfishersci.com This reactivity is central to its utility in organic synthesis. The sulfonate group is the conjugate base of a strong sulfonic acid, which makes it a weak base and generally stable. wikipedia.orgbritannica.com This group imparts high water solubility to the molecules it is incorporated into. myskinrecipes.comwikipedia.org

Table 1: Physicochemical Properties of Sodium 2-Chloroethanesulfonate

Property Value Reference(s)
IUPAC Name sodium;2-chloroethanesulfonate nih.gov
CAS Number 15484-44-3 (monohydrate) myskinrecipes.comscbt.comchemicalbook.com
Molecular Formula C₂H₄ClNaO₃S (anhydrous) chemspider.commolport.com
C₂H₄ClNaO₃S·H₂O (monohydrate) myskinrecipes.combiosynth.comscbt.com
Molecular Weight 166.55 g/mol (anhydrous) chemspider.commolport.com
184.57 g/mol (monohydrate) myskinrecipes.comscbt.comsigmaaldrich.com
Appearance White powder or crystals myskinrecipes.comthermofisher.com
Melting Point 292 °C (decomposes) myskinrecipes.comsigmaaldrich.comchembk.com

| Solubility | Freely soluble in water | researchgate.netmerckmillipore.com |

Significance in Organic Synthesis and Industrial Chemistry

The dual functionality of sodium 2-chloroethanesulfonate makes it a crucial intermediate in both laboratory-scale organic synthesis and large-scale industrial chemistry. google.comgoogle.com Its primary role is as a sulfoethylating agent, introducing the -CH₂CH₂SO₃Na group into other molecules. chemicalbook.com

In organic synthesis , it is a key precursor for various important compounds:

Pharmaceuticals : It is used in the synthesis of the drug Mesna, a chemoprotectant agent used to prevent urothelial toxicity in cancer patients. researchgate.net The synthesis involves reacting sodium 2-chloroethanesulfonate with sodium trithiocarbonate. researchgate.net It is also an important intermediate for synthesizing taurine, a compound with various biological roles. google.comchembk.com

Biological Buffers : Its structure is foundational for creating various biological and medical acid-base buffers that contain sulfonate groups. google.com

Specialty Chemicals : It reacts with ethylenediamine (B42938) to produce aliphatic diamine sulfonate. sioc-journal.cn

In industrial chemistry , its applications are widespread:

Surfactants and Detergents : The sulfonate group provides excellent water solubility, making it a valuable component in the manufacture of surfactants and detergents, such as acylated methyltaurine sodium salts, which are resistant to hard water. google.commyskinrecipes.comcymitquimica.com

Material Science : It is used to modify graphene oxide, introducing hydrophilic sulfonic groups to create sulfonated graphene (SGO). mdpi.com This modification improves the dispensability of graphene in waterborne polyurethane, enhancing the mechanical properties and wear resistance of the resulting composite materials. mdpi.com

Other Applications : It serves as an intermediate for producing sodium vinyl sulfonate, which is used as a fiber dye improver. google.com It is also utilized in the production of lubricants and corrosion inhibitors. myskinrecipes.com

The synthesis of sodium 2-chloroethanesulfonate itself is typically achieved through the reaction of 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838) with sodium sulfite (B76179). google.comgoogle.com Research has focused on optimizing this process to increase yield and efficiency by using catalysts like quaternary ammonium (B1175870) salts and adjusting reaction media. google.comchemicalbook.comgoogle.com

Historical Context of Sulfonate Chemistry and its Evolution

The chemistry of sulfonates, organic compounds containing the R-SO₃⁻ group, has a rich history. wikipedia.org One of the classic methods for their preparation is the Strecker sulfite alkylation, where an alkyl halide reacts with a sulfite salt. wikipedia.org This fundamental reaction is the basis for the synthesis of sodium 2-chloroethanesulfonate from 1,2-dihaloethanes and sodium sulfite. google.comwikipedia.org

The synthesis of sodium 2-chloroethyl sulfonate was first reported in 1932. google.com Early methods, such as reacting 1,2-dichloroethane with sodium sulfite in an ethanol-water medium, suffered from low yields of around 40% and slow reaction times. google.com Over the decades, significant efforts have been made to improve the synthesis, reflecting the compound's growing importance as a chemical intermediate. google.comgoogle.com

More broadly, the development of sulfonate chemistry was pivotal for industrial progress in the 20th century. Polynaphthalene sulfonates, for example, were developed in the 1930s and became essential in the leather and textile industries as tanning agents and dye dispersants. hardtchemical.com They also played a critical role as emulsifiers in the development of synthetic rubber during World War II. hardtchemical.com The ability of the sulfonate group to confer water solubility led to the creation of synthetic detergents, revolutionizing the cleaning products industry. wikipedia.org The evolution from simple sulfonate salts to complex, functionalized molecules like sodium 2-chloroethanesulfonate highlights the adaptability and enduring importance of sulfonate chemistry in science and industry. wikipedia.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
1,2-dichloroethane
1-bromo-2-chloroethane
Acylated methyltaurine sodium salt
Aliphatic diamine sulfonate
Ethylenediamine
Graphene oxide
Mesna
Sodium 2-chloroethanesulfonate
Sodium sulfite
Sodium trithiocarbonate
Sodium vinyl sulfonate
Sulfonated graphene
Taurine

Properties

IUPAC Name

sodium;2-chloroethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIXLMYIFZGRBH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Process Optimization for Sodium 2 Chloroethanesulfonate

Conventional Synthetic Approaches

The traditional methods for synthesizing sodium 2-chloroethanesulfonate have centered on fundamental chemical reactions, each with inherent advantages and limitations.

Strecker Reaction for Sulfonate Formation

The Strecker synthesis, first reported by Adolph Strecker, is a well-established method for producing amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org The process involves three key steps:

Formation of an imine from an aldehyde and ammonia.

Addition of a cyanide ion to the imine to form an α-aminonitrile. masterorganicchemistry.comwikipedia.orgnrochemistry.com

Hydrolysis of the nitrile group to yield a carboxylic acid, resulting in the final amino acid. masterorganicchemistry.com

While a cornerstone of amino acid synthesis, the Strecker reaction is not a conventional or documented method for the direct formation of sodium 2-chloroethanesulfonate. The mechanism is specifically tailored for the creation of an α-amino acid structure, which is fundamentally different from the chloro-alkane sulfonate structure of the target compound.

Halogenated Ethane (B1197151) Reactants with Sulfite (B76179) Salts

A more direct and conventional approach for synthesizing sodium 2-chloroethanesulfonate involves the reaction of a 1,2-dihaloethane with a sulfite salt, typically sodium sulfite. google.comgoogle.com In this nucleophilic substitution reaction, the sulfite ion displaces one of the halogen atoms on the ethane molecule.

Commonly used reactants include 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838). google.com However, this method, when performed without catalytic enhancement, is often inefficient. The reaction is characterized by slow conversion rates, requiring lengthy reaction times that can range from 20 to 25 hours. google.com Furthermore, the yield of the desired product is often low, with some reports indicating yields of only about 40%, making industrial-scale production economically challenging. google.com The low solubility of 1,2-dichloroethane in the aqueous solution of sodium sulfite also contributes to the slow reaction rate. google.com

Table 1: Comparison of Conventional Uncatalyzed and Catalyzed Synthesis

Feature Uncatalyzed Reaction Metal-Catalyzed Reaction
Reactants 1,2-Dihaloethane, Sodium Sulfite 1-Bromo-2-chloroethane, Sodium Sulfite
Catalyst None Metallic Copper or Cuprous Chloride
Reported Yield ~40% Up to 78%
Key Limitation Very slow reaction, low yield Incomplete reactant conversion

Catalytic System Development in Synthesis

To overcome the limitations of conventional methods, significant research has focused on the development of catalytic systems to improve reaction kinetics and product yield.

Role of Metal Salt Catalysts

The introduction of metal salt catalysts has been shown to improve the synthesis of sodium 2-chloroethanesulfonate. Metal catalysts, particularly those based on copper, can facilitate the reaction between the halogenated ethane and sulfite salt. google.com For instance, the use of metallic copper or cuprous chloride as a catalyst in the reaction with 1-bromo-2-chloroethane has been reported to increase the product yield to as high as 78%. google.com These catalysts enhance the rate of nucleophilic substitution, leading to a more efficient process compared to the uncatalyzed reaction. Metal salts from cations like copper, iron, magnesium, and calcium are known to act as activators in various catalytic processes. lohtragon.com

Application of Quaternary Ammonium (B1175870) Salt Catalysts

Quaternary ammonium salts (QAS) are highly effective as phase-transfer catalysts (PTCs) in this synthesis. google.comsmujo.idnih.gov The reaction involves reactants that are soluble in different phases: 1,2-dichloroethane is an organic liquid with poor water solubility, while sodium sulfite is an inorganic salt soluble in water. google.com A QAS, such as tetrabutylammonium chloride, can transport the sulfite anion from the aqueous phase to the organic phase, where it can react with the 1,2-dichloroethane. google.com

This phase-transfer mechanism dramatically increases the reaction rate. The use of a dual catalytic system, combining a metal salt with a quaternary ammonium salt, has proven to be particularly efficient. This synergistic approach can shorten the reaction time from over 20 hours to as little as 30 minutes to 2 hours, while simultaneously boosting the yield to approximately 90%. google.com

Influence of Catalyst Loading and Concentration on Reaction Efficiency

The efficiency of the catalytic synthesis is highly dependent on the catalyst loading and concentration. An optimal concentration is crucial for maximizing the reaction rate and yield. For quaternary ammonium salt catalysts, a preferred concentration range is between 0.05% and 7.5% by weight. google.com

Table 2: Effect of Catalytic Systems on Reaction Efficiency

Catalytic System Catalyst(s) Typical Reaction Time Reported Yield Key Advantage
Uncatalyzed None 20-25 hours ~40% Simplicity
Metal Salt Catalyzed Copper or Cuprous Chloride Shorter than uncatalyzed Up to 78% Improved Yield
Dual Catalyst System Metal Salt + Quaternary Ammonium Salt 0.5-2 hours ~90% Drastically reduced time, highest yield

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to achieving high efficiency and selectivity in the synthesis of sodium 2-chloroethanesulfonate. Key parameters that are manipulated include the solvent system, temperature, and reaction time.

The choice of solvent significantly impacts the reaction between the oil-soluble 1,2-dichloroethane and the water-soluble sodium sulfite. google.com

Aqueous Media: While using water as the solvent is a straightforward approach, the low solubility of 1,2-dichloroethane in water limits the reaction rate. google.com To enhance the interaction between the reactants, surfactants can be added to emulsify the 1,2-dichloroethane. google.com

Aqueous-Alcoholic Media: The addition of an alcohol, such as ethanol or methanol, to the aqueous reaction medium can improve the solubility of 1,2-dichloroethane. google.comgoogle.com This enhanced solubility can lead to a higher reaction rate. However, a significant drawback of using alcoholic solutions is the markedly reduced solubility of sodium sulfite. google.com This can, in turn, slow down the reaction. The choice of alcohol is also a factor; for instance, alcohols with four or more carbons can cause the reaction mixture to separate into aqueous and oil layers, which is not ideal for the reaction. google.com Methanol is often preferred as it is inexpensive and does not form an azeotrope with water. google.com

Table 1: Comparison of Solvent Systems in the Synthesis of Sodium 2-Chloroethanesulfonate

Solvent SystemAdvantagesDisadvantages
Aqueous High solubility of sodium sulfite.Low solubility of 1,2-dichloroethane, potentially leading to slower reaction rates. google.com
Aqueous-Alcoholic Increased solubility of 1,2-dichloroethane. google.comgoogle.comSignificantly reduced solubility of sodium sulfite, which can hinder the reaction rate. google.com

Temperature and reaction time are critical, interconnected parameters that must be carefully controlled to optimize the synthesis of sodium 2-chloroethanesulfonate.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of undesirable by-products. A typical temperature range for this synthesis is between 50°C and 100°C. google.com In some patented processes, reactions are carried out at temperatures as high as 110°C in an autoclave to achieve high yields in a short time. google.com

Time: The optimal reaction time is dependent on other factors like temperature and the solvent system used. Reaction times can range from as short as 30 minutes to several hours. google.com For instance, one process reports achieving a high yield after reacting for one hour at 110°C. google.com Another study indicates a reaction time of 0.5 to 2 hours is effective. google.com Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of by-product formation.

A significant challenge in the synthesis of sodium 2-chloroethanesulfonate is the formation of the by-product sodium 1,2-ethanedisulfonate (EDS). google.com This by-product is formed when the desired product, sodium 2-chloroethanesulfonate, reacts further with sodium sulfite. google.com

Several strategies can be employed to minimize the formation of EDS:

Use of Catalysts and Surfactants: The use of a surfactant in an aqueous-alcoholic solution can create an emulsified system that enhances the reaction rate and selectivity, thereby reducing the formation of EDS. google.com

Reaction Time Management: As the reaction progresses, the concentration of the desired product increases, which can favor the consecutive reaction that forms EDS. Therefore, carefully controlling the reaction time to stop the reaction once a high yield of the desired product is achieved is essential. google.com

Table 2: Factors Influencing By-product Formation

FactorImpact on Sodium 1,2-Ethanedisulfonate (EDS) FormationMitigation Strategy
Reaction Time Longer reaction times can lead to increased EDS formation. google.comOptimize reaction time to maximize the yield of the desired product before significant by-product formation occurs. google.com
Reactant Solubility Poor solubility of 1,2-dichloroethane can lead to localized high concentrations and side reactions. google.comUtilize aqueous-alcoholic media or surfactants to improve solubility and create a more homogeneous reaction environment. google.com
Product Concentration Higher concentrations of sodium 2-chloroethanesulfonate can drive the subsequent reaction to form EDS. google.comControl reaction conditions to prevent excessive buildup of the product.

Scale-Up Considerations for Industrial Production

Transitioning the synthesis of sodium 2-chloroethanesulfonate from a laboratory scale to industrial production presents several challenges that need to be addressed to ensure an efficient, safe, and cost-effective process.

Heat Management: The reaction is often exothermic, and efficient heat removal is critical on a large scale to maintain optimal reaction temperatures and prevent runaway reactions. The choice of reactor and cooling systems is therefore a key consideration.

Mass Transfer: Ensuring efficient mixing of the multiphasic reaction mixture (solid sodium sulfite, liquid 1,2-dichloroethane, and the aqueous or aqueous-alcoholic solvent) is crucial for achieving high reaction rates and yields. The design of the agitator and reactor baffles is important for effective mass transfer.

Materials of Construction: The reaction mixture can be corrosive, so the selection of appropriate materials for the reactor and other equipment is necessary to prevent corrosion and contamination of the product.

Product Isolation and Purification: On an industrial scale, the isolation of sodium 2-chloroethanesulfonate from the reaction mixture needs to be efficient. This may involve filtration to remove unreacted sodium sulfite, followed by crystallization or evaporation to obtain the final product. google.comprepchem.com The recovery and recycling of solvents and unreacted starting materials are also important for the economic viability of the process.

Process Control and Automation: Implementing robust process control systems to monitor and control parameters such as temperature, pressure, pH, and reactant addition rates is essential for consistent product quality and safe operation.

Chemical Reactivity and Derivatization Strategies of Sodium 2 Chloroethanesulfonate

Nucleophilic Substitution Reactions

The carbon-chlorine bond in sodium 2-chloroethanesulfonate is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond. This classic SN2 reaction mechanism is the foundation for many of its derivatization strategies.

Amination Reactions with Diamines (e.g., Ethylenediamine)

Sodium 2-chloroethanesulfonate readily undergoes nucleophilic substitution with diamines, such as ethylenediamine (B42938), in the presence of a base like sodium hydroxide. google.com This reaction leads to the formation of ethylenediamine ethanesulfonic acid sodium salt. google.com The process involves the displacement of the chlorine atom by one of the amino groups of the diamine.

Reaction with Thiocarbonate Species for Synthetic Intermediates

A notable application of sodium 2-chloroethanesulfonate's reactivity is its S-alkylation reaction with sodium trithiocarbonate. This reaction is a key step in a multi-step synthesis process to produce mesna (sodium 2-mercaptoethanesulfonate). researchgate.net The initial reaction forms an intermediate which, after hydrolysis and neutralization, yields the final product. researchgate.net

Etherification and Esterification Pathways

The sulfoethyl group from sodium 2-chloroethanesulfonate can be introduced into molecules containing hydroxyl groups through etherification reactions, a process often referred to as sulfoethylation.

Sulfoethylation of Hydroxyl-Containing Polymers (e.g., Chitosan, Cellulose)

Sodium 2-chloroethanesulfonate is employed as a sulfoethylating agent for modifying natural polymers rich in hydroxyl groups, such as chitosan and cellulose. sigmaaldrich.comchemicalbook.com

Chitosan: The sulfoethylation of chitosan can be achieved by reacting it with sodium 2-chloroethanesulfonate. The reaction conditions, including the choice of haloalkanesulfonic acid, can influence the outcome. For instance, it has been observed that under certain conditions, preliminary dehydrohalogenation of the reagent can occur, followed by a Michael addition to the polymer. nih.gov In other approaches, direct nucleophilic substitution is utilized. nih.gov

Cellulose: The preparation of sulfoethyl cellulose (SEC) involves the reaction of alkali cellulose with sodium 2-chloroethanesulfonate. google.com This process results in the etherification of the hydroxyl groups on the cellulose backbone with the 2-sulfoethyl group. The reaction is typically carried out in a slurry medium. google.com The degree of substitution can be controlled by the reaction conditions.

PolymerSulfoethylating AgentKey Findings
ChitosanSodium 2-bromoethanesulfonate (similar reactivity)Synthesis of O,N-(2-sulfoethyl)chitosan was achieved. nih.gov
CelluloseSodium 2-chloroethanesulfonateUsed as a sulfoethylating agent to prepare sulfoethyl cellulose. sigmaaldrich.comchemicalbook.com

Reactions with Inorganic and Organometallic Species

The reactivity of sodium 2-chloroethanesulfonate is dominated by nucleophilic substitution at the carbon atom bearing the chlorine. lumenlearning.comkhanacademy.orgmasterorganicchemistry.com The electron-withdrawing nature of the adjacent sulfonate group and the chlorine atom renders this carbon electrophilic and susceptible to attack by a wide range of nucleophiles. sydney.edu.auyoutube.com While the sulfonate group itself is generally unreactive under common conditions, the carbon-chlorine bond provides a site for functionalization.

The compound serves as a potent sulfoethylating agent, introducing the -CH2CH2SO3Na group onto various substrates. chemicalbook.comsigmaaldrich.comchemimpex.com This reaction follows a general SN2 mechanism, where a nucleophile displaces the chloride ion. lumenlearning.com Inorganic species with anionic nucleophiles, such as halides, hydroxides, and sulfites, can participate in this reaction. A key example of its reaction with an inorganic salt is seen in its own synthesis, where 1,2-dihaloethane is reacted with sodium sulfite (B76179), with the sulfite anion acting as the nucleophile to displace a halogen. google.com

Reactions with organometallic reagents, such as Grignard or organolithium reagents, are less documented for this specific compound. chadsprep.comlibretexts.orgyoutube.com Generally, such strong bases and carbon nucleophiles would be expected to attack the electrophilic carbon-chlorine bond. libretexts.org However, the literature predominantly focuses on its use in aqueous systems or for modifying polymers and other materials where such organometallic reagents are often incompatible.

Modification of Carbon-Based Materials

The functionalization of carbon nanomaterials with sodium 2-chloroethanesulfonate or related sulfonating agents is a key strategy for developing advanced composites. The introduction of sulfonic acid groups enhances hydrophilicity, dispersion, and interfacial interactions with polymer matrices.

Sodium 2-chloroethanesulfonate is utilized in the synthesis of sulfonated graphene oxide (SGO). researchgate.netresearchgate.net Graphene oxide (GO), produced by the oxidation of graphite, possesses various oxygen-containing functional groups (hydroxyl, epoxy, carboxyl) that provide reaction sites. mdpi.comnih.gov Sulfonation can be achieved through various routes, including the use of 2-chloroethanesulfonic acid or diazonium salts prepared from sulfanilic acid, to covalently attach -SO3H groups to the GO sheets. nih.govqub.ac.uk

This functionalization is critical for several reasons:

Enhanced Hydrophilicity: The sulfonic acid groups are strongly hydrophilic, improving the dispersibility of SGO in water and polar polymers. nih.gov

Increased Active Sites: The process introduces a high density of acid sites, which can be leveraged for catalysis or to facilitate proton transport. rsc.org

Improved Interfacial Bonding: The functional groups can form strong hydrogen bonds with polymer matrices, leading to better stress transfer and more robust composite materials. acs.org

The successful sulfonation is confirmed by characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), which shows the appearance of characteristic peaks for S=O and S-O stretching vibrations. researchgate.netmdpi.com

SGO is a highly effective filler for creating advanced polymer nanocomposites with enhanced properties. nih.gov When integrated into polymeric matrices, SGO imparts improved mechanical, thermal, and functional characteristics due to the strong interaction between the sulfonated sheets and the polymer chains. nih.gov

One significant application is in the fabrication of membranes for filtration and fuel cells. For instance, incorporating SGO into polyvinylidene fluoride (PVDF) membranes enhances their performance. nih.gov Research has shown that increasing the concentration of SGO within the PVDF matrix leads to a progressive improvement in the membrane's mechanical properties and water flux. nih.gov Similarly, when SGO is incorporated into sulfonated polyimide (SPI), the resulting composite membrane exhibits significantly improved proton conductivity, making it a promising candidate for proton exchange membranes in fuel cells. acs.orgacs.org

The table below summarizes the enhanced performance of SGO-doped polymer membranes based on published research findings.

Polymer MatrixSGO Content (% w/w)Property EnhancedObservationSource
PVDF0.1%Tensile Strength (MPa)1.19 nih.gov
PVDF0.5%Tensile Strength (MPa)1.40 nih.gov
PVDF0.5%Pure Water Flux (Lm-2h-1/bar)308.7 nih.gov
SPI8%Proton Conductivity (S·cm-1 at 30°C)9.62 × 10-2 (compared to 6.04 × 10-2 for pure SPI) acs.org

Hydrolysis Reaction Mechanisms and Kinetics

The hydrolysis of chloro- and hydroxy-alkanesulfonates has been studied to understand their stability and reaction pathways. These studies reveal a complex mechanism involving a highly reactive cyclic intermediate.

Kinetic and product analysis studies on the hydrolysis of the closely related compound 2-hydroxyethanesulfonyl chloride have demonstrated that the reaction proceeds predominantly through a short-lived, cyclic intermediate known as 1,2-oxathietane 2,2-dioxide , also referred to as a β-sultone. cdnsciencepub.comresearchgate.net This four-membered ring is highly strained and reactive. industrialchemicals.gov.aunih.gov

The formation of this intermediate occurs via an intramolecular nucleophilic attack, where the hydroxyl group displaces the chloride on the sulfonyl group. cdnsciencepub.comresearchgate.net Once formed, the β-sultone is rapidly attacked by nucleophiles. In the presence of water, it hydrolyzes to form 2-hydroxyethanesulfonate. cdnsciencepub.com Interestingly, in these studies, sodium 2-chloroethanesulfonate was observed as a minor but consistent product (2-5%), confirming that the chloride ion can also act as a nucleophile, attacking the β-sultone to open the ring. cdnsciencepub.com This finding directly links the hydrolysis pathways of these related ethanesulfonate derivatives.

The rate of hydrolysis of related sulfonyl compounds is significantly influenced by both pH and the ionic strength of the solution. researchgate.netmst.eduepa.gov Kinetic studies on 2-hydroxyethanesulfonyl chloride, whose hydrolysis mechanism involves sodium 2-chloroethanesulfonate as a minor product, show a distinct pH-rate profile. cdnsciencepub.comresearchgate.net

The reaction rate follows a law with two primary terms:

A pH-independent (or water-catalyzed) term, which represents the unimolecular formation of the β-sultone intermediate or a direct solvolysis reaction. cdnsciencepub.comresearchgate.net

A base-catalyzed term, which is first-order in hydroxide ion concentration and becomes dominant at higher pH. cdnsciencepub.comrsc.orgunm.edu This pathway involves the cyclization of the deprotonated conjugate base of the starting material. cdnsciencepub.comresearchgate.net

The ionic strength of the medium also plays a crucial role. It has been observed that the presence of added salts, such as sodium chloride, leads to a two- to threefold decrease in the hydrolysis rate compared to solutions with a non-nucleophilic salt like sodium perchlorate at the same concentration. cdnsciencepub.com This rate suppression by chloride ions suggests an effect beyond a simple change in ionic strength, possibly involving reversible reaction steps or stabilization of the ground state. cdnsciencepub.comnih.gov

The table below presents kinetic data from the hydrolysis of 2-hydroxyethanesulfonyl chloride at 25°C, illustrating the effects of pH and ionic composition.

ConditionpHObserved Rate Constant (kobs, s-1)Source
0.3 M NaClO4~3~2.3 x 10-4 cdnsciencepub.com
0.3 M NaClO4~7~2.3 x 10-4 cdnsciencepub.com
0.3 M NaClO410~7.5 x 10-4 cdnsciencepub.com
0.3 M NaCl~4~1.0 x 10-4 cdnsciencepub.com
0.3 M NaCl10~3.0 x 10-4 cdnsciencepub.com

Note: Rate constants are estimated from the graphical data presented in the source.

Advanced Applications in Chemical and Environmental Systems

Role as a Sulfonating Agent in Organic Synthesis

Sodium 2-chloroethanesulfonate serves as an effective sulfoethylating agent in organic synthesis. The presence of a chlorine atom, a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of the ethanesulfonate moiety onto a variety of substrates. This process, known as sulfoethylation, imparts increased water solubility and other desirable properties to the target molecules.

A notable application of sodium 2-chloroethanesulfonate as a sulfoethylating agent is in the preparation of sulfoethyl cellulose dntb.gov.ua. In this reaction, the hydroxyl groups of cellulose act as nucleophiles, displacing the chloride from sodium 2-chloroethanesulfonate to form an ether linkage. The resulting sulfoethyl cellulose exhibits enhanced water solubility and is utilized in various industrial applications, including as a thickener, stabilizer, and dispersant.

The general mechanism for sulfoethylation involves the attack of a nucleophile (e.g., an alcohol, amine, or thiol) on the carbon atom bearing the chlorine. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

Precursor in the Synthesis of Specialized Chemical Agents

The dual functionality of sodium 2-chloroethanesulfonate makes it a valuable precursor in the synthesis of a range of specialized chemical agents with diverse applications.

Surfactants and Detergent Components

Sodium 2-chloroethanesulfonate is a key intermediate in the production of certain surfactants, particularly those resistant to hard water. One important example is the synthesis of acylated methyltaurine sodium salt, a type of mild, high-foaming surfactant used in personal care products and detergents google.com. The synthesis involves the reaction of sodium 2-chloroethanesulfonate with N-methylamine to form sodium N-methyltaurinate. This intermediate is then acylated with a fatty acid chloride or ester to yield the final surfactant. The presence of the sulfonate group ensures excellent solubility and performance in the presence of calcium and magnesium ions found in hard water.

Reactant 1Reactant 2ProductApplication
Sodium 2-chloroethanesulfonateN-MethylamineSodium N-methyltaurinateIntermediate for surfactants
Sodium N-methyltaurinateFatty acid chlorideAcylated methyltaurine sodium saltDetergent, Surfactant

Ionic Liquids and Related Catalytic Species

While direct synthesis of ionic liquids from sodium 2-chloroethanesulfonate is not widely documented, its derivatives can be utilized in their formation. The general synthesis of sulfonate-based ionic liquids often involves a metathesis reaction where a halide salt of an organic cation is reacted with a metal sulfonate salt researchgate.net. In principle, a derivative of sodium 2-chloroethanesulfonate could be used in such a reaction. For instance, converting the chloro group to another functional group that can then be quaternized could lead to a zwitterionic species, a class of ionic liquids. The synthesis of chloroalkylsulfonate ionic liquids has been achieved through the ring-opening of sultones with organic chloride salts, which represents an alternative route to similar structures.

Zwitterionic Polymer Synthesis

Sodium 2-chloroethanesulfonate is a potential reagent for the synthesis of zwitterionic polymers through post-polymerization modification mdpi.comresearchgate.net. Zwitterionic polymers, which contain an equal number of positive and negative charges on the same repeating unit, are known for their excellent biocompatibility and anti-fouling properties. A common strategy to create such polymers is to start with a polymer containing nucleophilic side chains, such as primary or secondary amines. These amine groups can then react with sodium 2-chloroethanesulfonate in a nucleophilic substitution reaction to introduce the negatively charged sulfonate group, thus forming a zwitterionic sulfobetaine structure. This post-polymerization modification approach allows for the synthesis of a wide variety of zwitterionic polymers with tailored properties mdpi.com.

Application in Protein and Peptide Modification for Enzymology Studies

In the field of proteomics and enzymology, the chemical modification of proteins and peptides is a crucial technique for studying their structure and function. Sodium 2-chloroethanesulfonate can be used as an alkylating agent to modify specific amino acid residues, particularly cysteine nih.gov. The thiol group of a cysteine residue is a potent nucleophile that can react with the electrophilic carbon of sodium 2-chloroethanesulfonate, leading to the formation of a stable S-sulfoethylcysteine derivative.

This modification serves several important purposes in mass spectrometry-based proteomics:

Prevention of Disulfide Bonds: By capping the reactive thiol groups, unwanted disulfide bond formation between cysteine residues is prevented, which can simplify protein digestion and subsequent analysis.

Introduction of a Charge: The addition of the negatively charged sulfonate group can improve the ionization efficiency and chromatographic behavior of peptides, aiding in their detection and identification by mass spectrometry.

The use of analogous halo-alkylating agents like iodoacetamide and chloroacetamide is well-established in proteomic workflows, and sodium 2-chloroethanesulfonate offers a means to introduce a permanently charged, hydrophilic tag.

ParameterDescription
Target Residue Cysteine
Reaction Type S-alkylation (Nucleophilic Substitution)
Functional Group Introduced Ethanesulfonate (-CH₂CH₂SO₃⁻)
Purpose in Proteomics Prevents disulfide bond formation, improves peptide ionization and separation.

Environmental Chemical Interventions

While direct large-scale environmental applications of sodium 2-chloroethanesulfonate are not common, its role as a precursor to surfactants is relevant to environmental remediation technologies. Surfactant-enhanced remediation is a technique used to clean up soil and groundwater contaminated with hydrophobic organic compounds, such as petroleum hydrocarbons.

Sulfonate-based surfactants, some of which are synthesized using sodium 2-chloroethanesulfonate as a starting material, can be used in these remediation processes. The surfactants work by increasing the apparent solubility of the hydrophobic contaminants in water, thereby facilitating their removal from the soil matrix through washing or flushing. The effectiveness of this method depends on the ability of the surfactant to lower the interfacial tension between the water and the contaminant.

Inhibition Mechanisms of Methanogenesis in Ruminant Systems

Sodium 2-chloroethanesulfonate (CES) is a halogenated sulfonated compound that acts as a structural analog of coenzyme M (2-mercaptoethanesulfonic acid). nih.gov Coenzyme M is an essential cofactor for the methyl-CoM reductase (Mcr) enzyme, which catalyzes the final step in all methanogenic pathways. nih.gov By mimicking coenzyme M, CES competitively and specifically inhibits the activity of the Mcr enzyme, thereby reducing methane production. nih.gov This inhibitory action occurs at relatively low concentrations of the compound. nih.gov

The core of the inhibition lies in the structural similarity between sodium 2-chloroethanesulfonate and coenzyme M. The Mcr enzyme, central to the process of methanogenesis, binds to methyl-coenzyme M to release methane. When CES is present, it competes with coenzyme M for the active site of the Mcr enzyme. This competitive inhibition effectively blocks the terminal step of methane synthesis in methanogenic archaea.

The effectiveness of this inhibition can vary among different species of methanogens. nih.gov Studies on similar coenzyme M analogs, such as 2-bromoethanesulfonate (BES), have demonstrated that sensitivity to these inhibitors differs across methanogen species. nih.gov For instance, in one study, Methanobrevibacter ruminantium was found to be the most sensitive to BES, while Methanosarcina mazei was the least sensitive, with Methanomicrobium mobile showing intermediate sensitivity. nih.gov This differential sensitivity is thought to be related to the varying ability of different methanogens to uptake these inhibitors into their cells. nih.gov Methanogens that can synthesize their own coenzyme M are less reliant on external sources and may therefore be less susceptible to competitive inhibitors. nih.gov

Inhibiting methanogenesis is a strategy to modulate rumen fermentation. nih.gov By reducing the conversion of hydrogen and carbon dioxide to methane, the hydrogen can be redirected towards other metabolic pathways, potentially increasing the production of volatile fatty acids like propionate, which are beneficial to the ruminant. nih.gov However, merely inhibiting methanogenesis can lead to an accumulation of hydrogen gas, which can in turn inhibit microbial fermentation and growth. nih.gov Therefore, an ideal approach to methane mitigation in ruminants would not only inhibit methanogenesis but also provide an alternative sink for the excess hydrogen. nih.gov

Table 1: Research Findings on Coenzyme M Analog Inhibition of Methanogenesis

Compound Mechanism of Action Target Enzyme Effect on Methanogenesis Species Sensitivity Variation
Sodium 2-chloroethanesulfonate (CES) Competitive Inhibition Methyl-CoM reductase (Mcr) Reduction of methane production Sensitivity varies among methanogen species
2-bromoethanesulfonate (BES) Competitive Inhibition Methyl-CoM reductase (Mcr) Reduction of methane production High sensitivity in Mbb. ruminantium, low in Ms. mazei nih.gov

Studies on Sulfonate Compound Impact in Aquatic Ecosystems

Sulfonate compounds, a class of organic sulfur compounds, have been identified in various aquatic environments. riwa-rijn.org Their presence and impact are a subject of ongoing research, particularly concerning their biodegradability and potential ecotoxicological effects. While some sulfonates, like linear alkylbenzene sulfonates (LAS), are readily degraded in wastewater treatment plants, their metabolites can be more polar and their environmental relevance is still being investigated. riwa-rijn.org

The impact of sulfonate compounds on aquatic organisms can be significant. nih.gov These chemicals can have pronounced ecotoxicological effects, and because they are used in large quantities in consumer products, they are often discharged into wastewater after use. nih.gov Studies have shown that certain sulfonate-based surfactants can be toxic to aquatic life. For example, olefin sulfonates have demonstrated greater toxicity to aquatic organisms than alkyl sulfates. researchgate.net Similarly, alkyl benzene sulfonates can negatively affect aquatic life. researchgate.net

Research into the effects of specific sulfonate compounds has revealed a range of impacts. Per- and poly-fluorinated compounds (PFCs), which include perfluorinated sulfonates (PFSAs), are used in various industrial and commercial products, including aqueous film-forming foams used as fire suppressants at airports. nih.gov Studies have detected high concentrations of perfluorooctane sulfonate (PFOS), a type of PFSA, in the plasma of snapping turtles and in surface water downstream of an international airport. nih.gov PFOS was found to be the dominant PFC in all samples, indicating its persistence and potential for bioaccumulation. nih.gov

The toxicity of sulfonate compounds can manifest in various ways. Exposure to PFOS has been shown to cause oxidative stress in aquatic invertebrates. mdpi.com It can also lead to DNA damage, membrane instability, and reduced body weight in organisms like green mussels. mdpi.com Another widely used group of sulfonate compounds is linear alkylbenzene sulfonates (LAS). Studies on the impact of dodecyl linear alkylbenzene sulfonate (C₁₂LAS) in model stream ecosystems have shown that it can lead to increased drift and reduced benthic abundances of invertebrates at certain concentrations. nih.gov

Table 2: Ecotoxicological Impact of Selected Sulfonate Compounds on Aquatic Organisms

Compound/Compound Class Organism(s) Observed Effects Reference
Olefin Sulfonates Aquatic life Greater toxicity than alkyl sulfates researchgate.net
Alkyl Benzene Sulfonates Aquatic life Negative impact researchgate.net
Perfluorooctane Sulfonate (PFOS) Snapping turtles, Amphipods, Shrimp Bioaccumulation, Dominant PFC in tissues nih.gov
Perfluorooctane Sulfonate (PFOS) Aquatic invertebrates, Green mussels Oxidative stress, DNA damage, Membrane instability, Reduced body weight mdpi.com

Analytical Characterization and Method Development

Spectroscopic Analysis of Derivatives

Spectroscopic methods are indispensable for the detailed molecular-level investigation of sodium 2-chloroethanesulfonate. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of sodium 2-chloroethanesulfonate exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. The key functional groups and their expected absorption ranges include the sulfonate group (SO₃⁻), the carbon-chlorine bond (C-Cl), and the carbon-hydrogen bonds (C-H) of the ethyl chain.

The sulfonate group produces strong and distinct absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent in the spectrum. The C-H stretching vibrations of the alkane backbone typically appear just below 3000 cm⁻¹. The presence of the C-Cl bond can be identified by its stretching vibration in the fingerprint region of the spectrum. Analysis of these bands confirms the presence of the key structural components of the molecule. pressbooks.publibretexts.orglibretexts.orglumenlearning.com

Table 1: Characteristic Infrared (IR) Absorption Bands for Sodium 2-chloroethanesulfonate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfonate (SO₃⁻) Asymmetric S=O Stretch ~1200 - 1260 Strong
Sulfonate (SO₃⁻) Symmetric S=O Stretch ~1040 - 1080 Strong
Alkane (CH₂) C-H Stretch ~2850 - 2960 Medium-Strong
Alkyl Halide (C-Cl) C-Cl Stretch ~600 - 800 Medium-Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. mmu.ac.ukresearchgate.netsemanticscholar.orgslideshare.net For sodium 2-chloroethanesulfonate, both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive evidence for its covalent framework.

In the ¹H NMR spectrum, the two methylene groups (-CH₂-) are chemically non-equivalent due to their proximity to different electronegative groups (the sulfonate group and the chlorine atom). This results in two distinct signals, each integrating to two protons. The methylene group adjacent to the chlorine atom (Cl-CH₂-) is expected to appear at a lower field (higher chemical shift) compared to the methylene group adjacent to the sulfonate group (-CH₂-SO₃⁻). Both signals would likely appear as triplets due to spin-spin coupling with the protons on the adjacent methylene group.

The ¹³C NMR spectrum provides complementary information, showing two signals corresponding to the two unique carbon atoms in the molecule. The carbon atom bonded to the chlorine atom will be deshielded and appear at a lower field than the carbon atom bonded to the sulfonate group. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Sodium 2-chloroethanesulfonate

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Cl-CH₂- ~3.8 - 4.0 Triplet
¹H -CH₂-SO₃⁻ ~3.3 - 3.5 Triplet
¹³C Cl-C H₂- ~45 - 50 -
¹³C -C H₂-SO₃⁻ ~50 - 55 -

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. nih.gov For sodium 2-chloroethanesulfonate (anhydrous molecular formula C₂H₄ClNaO₃S, molecular weight 166.55 g/mol ), high-resolution mass spectrometry would be used to confirm the elemental composition. fishersci.ca

In a typical mass spectrum, the anionic component, 2-chloroethanesulfonate (C₂H₄ClO₃S⁻), would be observed with an m/z corresponding to its molecular weight (approximately 142.97 g/mol , calculated for the most abundant isotopes ³⁵Cl and ³²S). The analysis can also reveal characteristic fragmentation patterns, such as the loss of SO₃ or Cl, which further supports the proposed structure.

Table 3: Expected Mass Spectrometry Data for 2-Chloroethanesulfonate Anion

Ion Formula Calculated m/z (for ³⁵Cl)
[M]⁻ [C₂H₄ClO₃S]⁻ 142.97
[M - SO₃]⁻ [C₂H₄Cl]⁻ 62.99
[M - Cl]⁻ [C₂H₅SO₃]⁻ 109.00

Chromatographic Separation Techniques

Chromatographic methods are essential for separating sodium 2-chloroethanesulfonate from reaction mixtures, impurities, or other components in a sample, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. An HPLC method for sodium 2-chloroethanesulfonate would typically be used to assess its purity and determine its concentration in various samples. alfa-chemistry.com

Given the polar and ionic nature of the compound, a reversed-phase HPLC method might be employed with an aqueous mobile phase. To achieve adequate retention on a nonpolar stationary phase (like C18), an ion-pairing agent could be added to the mobile phase. Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, could be utilized for effective separation. sielc.com Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). sielc.comnih.gov The latter provides high sensitivity and selectivity, confirming the identity of the peak by its mass-to-charge ratio. nih.gov

Table 4: Representative HPLC Method Parameters for Sodium 2-chloroethanesulfonate Analysis

Parameter Description
Column Mixed-Mode (e.g., Newcrom BH) or Reversed-Phase (e.g., C18)
Mobile Phase Acetonitrile/Water gradient with a buffer (e.g., Ammonium (B1175870) Formate)
Detector Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Application Purity assessment, quantitative analysis, impurity profiling

Surface Characterization Techniques

While typically applied to materials science, surface characterization techniques could be used to analyze the properties of sodium 2-chloroethanesulfonate in its solid state or as a component in a formulation or on a substrate. These methods provide information about the surface composition, morphology, and topography. iyte.edu.treolss.netresearchgate.netnasa.gov

For instance, if sodium 2-chloroethanesulfonate were used as a coating or surface modifier, X-ray Photoelectron Spectroscopy (XPS) could determine the elemental composition and chemical oxidation states of the atoms on the surface, confirming the presence and chemical environment of sulfur, chlorine, sodium, carbon, and oxygen.

Scanning Electron Microscopy (SEM) could be employed to visualize the morphology of the crystalline powder, providing information on particle size, shape, and surface texture. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) , SEM can also provide elemental mapping of the sample surface.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface topography at the nanometer scale. This could be useful for studying thin films or adsorbed layers of the compound on a substrate.

Table of Mentioned Compounds

Compound Name
sodium;2-chloroethanesulfonate
Sodium 2-chloroethanesulfonate monohydrate
2-Chloroethanesulfonic acid
Sodium 3-chloro-2-hydroxypropane-1-sulfonate
Sodium 2-mercaptoethane sulfonate
Acetonitrile

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

The analysis of sodium 2-chloroethanesulfonate by XPS would be expected to identify the presence of sodium (Na), chlorine (Cl), carbon (C), oxygen (O), and sulfur (S). High-resolution scans of the core level spectra for each of these elements would provide information about their respective oxidation states.

Expected Binding Energies and Chemical States:

Sodium (Na 1s): The Na 1s peak is anticipated to appear at a binding energy characteristic of the Na⁺ ion. In sodium compounds, the chemical shift range is generally small, often around 0.5 eV. thermofisher.com

Chlorine (Cl 2p): The binding energy of the Cl 2p peak would indicate the presence of an organic chloride.

Carbon (C 1s): The C 1s spectrum would likely be deconvoluted into two peaks, corresponding to the carbon atom bonded to chlorine (C-Cl) and the carbon atom bonded to the sulfonate group (C-S). The C-Cl bond would typically exhibit a higher binding energy than a standard C-C or C-H bond due to the electronegativity of chlorine. eag.com

Oxygen (O 1s): The O 1s spectrum would be associated with the sulfonate group (S-O).

Sulfur (S 2p): The S 2p peak would be characteristic of a sulfonate group, with the sulfur atom in a high oxidation state (+6). For sulfonated materials, the S 2p peak is typically observed in the range of 163-168 eV. researchgate.net

A hypothetical data table for the expected elemental composition from an XPS survey scan is presented below.

ElementAtomic Concentration (%)
Sodium (Na)Corresponding to stoichiometry
Chlorine (Cl)Corresponding to stoichiometry
Carbon (C)Corresponding to stoichiometry
Oxygen (O)Corresponding to stoichiometry
Sulfur (S)Corresponding to stoichiometry

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, and crystallite size. For a polycrystalline powder sample of sodium 2-chloroethanesulfonate, XRD analysis would yield a diffraction pattern with a series of peaks at specific angles (2θ).

While a specific, publicly available XRD pattern for sodium 2-chloroethanesulfonate has not been identified, the principles of XRD indicate that the resulting pattern would be unique to its crystal structure. The analysis of a related compound, sodium (1S)-d-mannit-1-yl-sulfonate, reveals a complex three-dimensional network formed through coordination of the sodium cations with oxygen atoms from the sulfonate groups and the carbohydrate chain. nih.gov This suggests that sodium 2-chloroethanesulfonate would also form a well-defined crystal lattice.

The diffraction data can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. A hypothetical representation of XRD data is shown in the table below.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
Peak 1d1I1
Peak 2d2I2
Peak 3d3I3
.........

Other Analytical Methods for Specific Applications

Spectrophotometric Detection in Chemical Assays

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds in solution. ej-eng.org Sodium 2-chloroethanesulfonate does not possess a significant chromophore that would allow for direct detection in the UV-Visible range. veeprho.com Therefore, indirect spectrophotometric methods would be necessary for its quantification.

One common approach for non-chromophoric compounds is derivatization, where the analyte is reacted with a chromogenic reagent to produce a colored product that can be measured. veeprho.com Another strategy is the use of indirect spectrophotometry, where the bleaching of a colored reagent by the analyte is measured. For instance, an indirect method for the determination of paracetamol involves its oxidation with N-bromosuccinimide and the subsequent reaction of the excess oxidant with a dye, causing a measurable decrease in color intensity. researchgate.net A similar principle could be adapted for the analysis of sodium 2-chloroethanesulfonate.

The development of such a method would involve optimizing reaction conditions such as reagent concentrations, reaction time, and pH to ensure a linear relationship between the absorbance and the concentration of sodium 2-chloroethanesulfonate. A typical calibration curve would be generated by plotting absorbance versus concentration, and the resulting data would be fitted to a linear equation (y = mx + c).

A hypothetical data table for a spectrophotometric assay is presented below.

Concentration (µg/mL)Absorbance
Standard 1A1
Standard 2A2
Standard 3A3
Standard 4A4
Standard 5A5

Theoretical and Computational Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the chemical or biological activity of compounds based on their molecular structures. libretexts.orgfiveable.me These models establish a mathematical correlation between the structural properties of molecules and their observed activities. nih.gov The fundamental principle of QSAR is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological or chemical interactions. fiveable.me

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of their structure, creating a mathematical model that links these descriptors to the activity, and validating the model's predictive power. libretexts.org

A comprehensive search of scientific literature and chemical databases did not yield any specific QSAR studies conducted directly on sodium 2-chloroethanesulfonate. Therefore, no data tables or detailed research findings on the application of QSAR modeling to predict the chemical activity of this particular compound can be provided at this time.

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